molecular formula C19H23N3O2 B5606249 N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide

N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide

Cat. No. B5606249
M. Wt: 325.4 g/mol
InChI Key: QQDIACAQXHDMJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide often involves complex reactions, including the formation of isoxazole and indole derivatives. For example, the synthesis of indole substituted dihydro- and tetrahydro-isoxazoles through 1,3-dipolar cycloadditions, indicates a method that might be relevant for synthesizing compounds with similar structures (Shestakov et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to our subject of interest often features complex arrangements that influence their chemical behavior. The X-ray crystallography of similar compounds reveals detailed insights into their molecular geometry, showcasing the importance of structural analysis in understanding the chemical reactivity and properties of such molecules (Karrouchi et al., 2020).

Chemical Reactions and Properties

Compounds with isoxazole and indole moieties demonstrate a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, which are pivotal in modifying the structure and hence the chemical properties of these molecules. For instance, the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates leads to the formation of 5H-pyrimido[5,4-b]indole derivatives, showcasing the chemical versatility of the indole moiety (Shestakov et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are significantly influenced by their molecular arrangement. The detailed crystal structure analysis provides insights into the stability and solvation properties, which are crucial for understanding the compound's behavior in various environments (Karrouchi et al., 2020).

properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-10-7-11(2)17-15(8-10)12(3)18(20-17)19(23)22(6)9-16-13(4)21-24-14(16)5/h7-8,20H,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDIACAQXHDMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3=C(ON=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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